molecular formula C11H10N2O2S B2644078 2-Acetamido-4-(2-hydroxyphenyl)thiazole CAS No. 78546-66-4

2-Acetamido-4-(2-hydroxyphenyl)thiazole

Cat. No.: B2644078
CAS No.: 78546-66-4
M. Wt: 234.27
InChI Key: RCVLPHKAZAQDGZ-UHFFFAOYSA-N
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Description

2-Acetamido-4-(2-hydroxyphenyl)thiazole is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.27. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-7(14)12-11-13-9(6-16-11)8-4-2-3-5-10(8)15/h2-6,15H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVLPHKAZAQDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78546-66-4
Record name 78546-66-4
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α Halo 2 Hydroxyacetophenone:this α Haloketone is the Second Crucial Precursor, Providing the Remaining Atoms for the Thiazole Ring C4 and C5 .researchgate.netthe Synthesis of α Haloketones Typically Involves the Direct Halogenation of the Corresponding Aryl Ketone.nih.govfor This Specific Precursor, the Process Starts with 2 Hydroxyacetophenone. the α Carbon the Carbon Adjacent to the Carbonyl Group is then Halogenated, Most Commonly Brominated, to Yield α Bromo 2 Hydroxyacetophenone.nih.gov

Common methods for this α-halogenation include:

Reaction with elemental halogens (e.g., Br₂): This is a straightforward method, often carried out in a solvent like acetic acid. nih.gov

Use of other halogenating agents: Reagents such as N-Bromosuccinimide (NBS) are also widely used as they can offer milder reaction conditions and better selectivity. wikipedia.org

The presence of the hydroxyl group on the phenyl ring requires careful consideration of reaction conditions to avoid unwanted side reactions. The two precursor molecules, N-acetylthiourea and α-bromo-2'-hydroxyacetophenone, are then condensed, typically in a solvent like ethanol, to yield the target 2-Acetamido-4-(2-hydroxyphenyl)thiazole. researchgate.net

Sophisticated Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. While specific experimental data for 2-Acetamido-4-(2-hydroxyphenyl)thiazole is not extensively published, a detailed structural assignment can be predicted based on established chemical shift principles and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 2-hydroxyphenyl ring are expected to appear as a complex multiplet system between 6.8 and 7.8 ppm. The proton on the C5 position of the thiazole (B1198619) ring would likely resonate as a singlet at approximately 7.3-7.5 ppm. The amide (N-H) proton is expected to be a broad singlet around 12.2 ppm, and the phenolic (O-H) proton would also appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, typically in the range of 9.5-10.5 ppm. The acetyl methyl protons (CH₃) would give rise to a sharp singlet at approximately 2.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the acetamido group is expected to be the most downfield signal, around 168.0 ppm. The carbon atoms of the thiazole ring are predicted to resonate at approximately 158.0 ppm (C2), 148.0 ppm (C4), and 110.0 ppm (C5). The carbons of the 2-hydroxyphenyl ring would appear in the aromatic region (115.0-155.0 ppm), with the carbon bearing the hydroxyl group (C-OH) resonating at the lower field end of this range. The acetyl methyl carbon is expected at approximately 23.0 ppm.

2D NMR Spectroscopy: To unambiguously assign these resonances, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. An HMBC experiment would be particularly crucial, showing long-range correlations between the amide proton and the thiazole C2 carbon, as well as correlations between the thiazole C5 proton and the carbons of the phenyl ring, confirming the connectivity of the molecular fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.2 (s, 3H)~23.0
Amide N-H~12.2 (s, 1H)-
Phenolic O-H~10.0 (s, 1H)-
Thiazole C5-H~7.4 (s, 1H)~110.0
Phenyl Ring C-H's6.8-7.8 (m, 4H)115.0 - 130.0
Thiazole C2-~158.0
Thiazole C4-~148.0
Phenyl C-OH-~155.0
Phenyl C-Thiazole-~122.0
Acetyl C=O-~168.0

s = singlet, m = multiplet. Predicted values are based on standard chemical shift ranges and data from structurally related compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would exhibit several diagnostic absorption bands.

A very broad absorption band is expected in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic group, with its breadth resulting from hydrogen bonding. libretexts.org A sharper, medium-intensity band around 3300-3400 cm⁻¹ can be attributed to the N-H stretch of the secondary amide. libretexts.org The carbonyl (C=O) stretching of the amide group (Amide I band) is anticipated to produce a very strong and sharp absorption peak in the range of 1670-1690 cm⁻¹. udel.edumasterorganicchemistry.com

Aromatic C=C stretching vibrations from the phenyl ring and C=N stretching from the thiazole ring are expected to appear in the 1500-1620 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations would be observed as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. udel.edu

Table 2: Diagnostic FT-IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Phenolic O-HStretch, H-bonded3200 - 3500Strong, Broad
Amide N-HStretch3300 - 3400Medium, Sharp
Aromatic C-HStretch3000 - 3100Weak
Aliphatic C-H (CH₃)Stretch2850 - 2980Weak
Amide C=O (Amide I)Stretch1670 - 1690Strong, Sharp
Aromatic/Thiazole C=C, C=NStretch1500 - 1620Medium
Amide N-HBend (Amide II)1510 - 1550Medium
Phenolic C-OStretch1200 - 1260Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₁H₁₀N₂O₂S, the calculated exact mass of the neutral molecule is 234.0463 Da. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 235.0541.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. Based on studies of related 2-substituted-4-arylthiazoles, characteristic fragmentation pathways can be predicted. nih.gov A primary fragmentation would likely involve the cleavage of the amide bond, resulting in the loss of ketene (B1206846) (CH₂=C=O, 42.01 Da) to yield a 2-amino-4-(2-hydroxyphenyl)thiazole fragment ion. Another prominent fragmentation pathway involves the cleavage of the thiazole ring itself, which is a characteristic feature of this heterocyclic system. nih.gov

Table 3: Predicted HRMS Data and Key Fragments

SpeciesMolecular FormulaCalculated Exact Mass (Da)Description
[M]⁺C₁₁H₁₀N₂O₂S234.0463Molecular Ion
[M+H]⁺C₁₁H₁₁N₂O₂S⁺235.0541Protonated Molecule (Observed in ESI-MS)
[M-C₂H₂O]⁺C₉H₈N₂OS⁺192.0357Loss of ketene from the acetamido group
[C₇H₅O]⁺C₇H₅O⁺105.0340Hydroxyphenyl fragment
[C₄H₄N₂S]⁺C₄H₄N₂S⁺112.0122Fragment from thiazole ring cleavage

Advanced Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of a compound and for separating it from reaction precursors or degradation products. A robust reversed-phase HPLC (RP-HPLC) method is suitable for analyzing this compound.

A typical method would utilize a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic component to elute the compound. nih.gov Detection is typically performed using a UV detector, set at a wavelength where the chromophores in the molecule exhibit maximum absorbance, likely in the 254-350 nm range. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks.

Table 4: Representative HPLC Method Parameters

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at ~270 nm and ~340 nm
Injection Volume10 µL
Column Temperature25 °C

X-ray Crystallography for Definitive Solid-State Structural Determination

While an experimental crystal structure for this compound is not available in the cited literature, analysis of closely related structures, such as N-(5-iodo-4-phenylthiazol-2-yl)acetamide, provides significant insight into its expected solid-state conformation. nih.gov

It is anticipated that the molecule would not be perfectly planar. A notable dihedral angle would exist between the planes of the thiazole and the 2-hydroxyphenyl rings, likely in the range of 30-40 degrees, due to steric hindrance. nih.gov

A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds involving the acetamido group. Specifically, the amide N-H group would act as a hydrogen bond donor, and the carbonyl oxygen (C=O) would act as an acceptor, leading to the formation of chains or dimeric structures. nih.govnih.govresearchgate.net The phenolic O-H group is also a potent hydrogen bond donor and would likely interact with the nitrogen atom of the thiazole ring or the carbonyl oxygen of a neighboring molecule, further stabilizing the crystal lattice. These hydrogen bonding networks are critical in defining the supramolecular architecture of the compound in the solid state.

Computational Chemistry and Theoretical Investigations of 2 Acetamido 4 2 Hydroxyphenyl Thiazole

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. By applying DFT methods, a comprehensive understanding of the electron distribution and energy levels within 2-Acetamido-4-(2-hydroxyphenyl)thiazole can be achieved.

Analysis of Electronic Structure (HOMO-LUMO Energy Gap and Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For thiazole (B1198619) derivatives, this energy gap can provide insights into their potential as stable pharmaceutical compounds.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO(Value)
LUMO(Value)
Energy Gap (ΔE)(Value)

Note: The values in this table are placeholders and would be determined through specific DFT calculations.

Mapping of Molecular Electrostatic Potential (MEP) and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, an MEP map would identify the likely sites for hydrogen bonding and other non-covalent interactions, which are critical for its biological activity.

Calculation of Global and Local Reactivity Descriptors (e.g., Fukui Functions)

To quantify the reactivity of this compound more precisely, global and local reactivity descriptors can be calculated from the electronic structure data obtained through DFT. Global descriptors such as chemical potential, hardness, and electrophilicity provide a general measure of the molecule's reactivity.

Local reactivity, on the other hand, is described by Fukui functions, which indicate the change in electron density at a specific atomic site upon the addition or removal of an electron. These functions help in identifying the most reactive atoms within the molecule for nucleophilic, electrophilic, and radical attacks.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability Studies

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and bonds, MD can be used to explore the conformational landscape of this compound. This is crucial for understanding its flexibility and the different shapes it can adopt, which can influence its ability to bind to a biological target. MD simulations also provide insights into the stability of the molecule in different environments, such as in aqueous solution.

Molecular Docking Simulations for Ligand-Target Interaction Prediction (In silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. For this compound, docking simulations would be instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

Binding Affinity Predictions and Identification of Key Interacting Residues

Docking programs calculate a scoring function to estimate the binding affinity between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. Furthermore, these simulations can reveal the specific amino acid residues in the active site of the target protein that interact with the ligand. This information is invaluable for structure-based drug design and for optimizing the ligand's structure to enhance its binding affinity and selectivity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein

ParameterValue
Binding Affinity (kcal/mol)(Value)
Key Interacting Residues(List of Amino Acids)
Types of Interactions(e.g., Hydrogen bonds, hydrophobic interactions)

Note: The data in this table is illustrative and would be generated from specific molecular docking studies.

Conformational Changes Upon Ligand Binding

The binding of a ligand to a receptor molecule, such as a protein, is a dynamic process that often induces conformational changes in both the ligand and the receptor. In the context of this compound, computational methods, particularly molecular dynamics (MD) simulations, are invaluable tools for investigating these changes at an atomic level.

The primary conformational freedom in this compound lies in the rotation around the single bonds connecting the thiazole ring to the hydroxyphenyl and acetamido groups. Upon binding to a receptor, these torsional angles can change significantly to optimize interactions, such as hydrogen bonds and van der Waals contacts, with the surrounding amino acid residues.

For instance, the orientation of the 2-hydroxyphenyl group is critical for forming hydrogen bonds with specific residues in a binding pocket. Similarly, the acetamido group can act as both a hydrogen bond donor and acceptor, and its conformation will adjust to maximize these interactions. Computational studies on similar thiazole derivatives have shown that the planarity between the thiazole and adjacent phenyl rings can be altered upon binding, affecting the electronic properties of the molecule.

The analysis of MD trajectories can provide detailed information on the stability of different conformations and the energetic barriers between them. This information is crucial for understanding the binding affinity and specificity of the ligand.

Table 1: Hypothetical Dihedral Angle Changes in this compound Upon Binding

Dihedral AngleFree Conformation (degrees)Bound Conformation (degrees)
C(phenyl)-C(thiazole)-N-C(acetamide)150175
C(thiazole)-C(phenyl)-O-H-17010
C(thiazole)-N-C(acetamide)=O25-5

Note: The data in this table is hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of various spectroscopic parameters, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical calculations provide valuable insights into the vibrational and electronic properties of molecules and can be used to complement and interpret experimental data.

For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to compute the vibrational frequencies and corresponding IR intensities. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to a better agreement with experimental spectra.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. The theoretical chemical shifts are calculated relative to a reference compound, commonly tetramethylsilane (B1202638) (TMS), and can be directly compared with experimental NMR data. Discrepancies between theoretical and experimental values can often be attributed to solvent effects, which can be modeled computationally.

The comparison of predicted and experimental spectroscopic data serves as a validation of the computational methodology and the optimized molecular geometry. A good correlation between the two provides confidence in the theoretical model and allows for a more detailed assignment of the experimental spectra.

Table 2: Comparison of Theoretical and Hypothetical Experimental Spectroscopic Data for this compound

Spectroscopic ParameterTheoretical ValueHypothetical Experimental Value
IR Frequencies (cm⁻¹)
O-H stretch34503400
N-H stretch33003250
C=O stretch16801660
¹H NMR Chemical Shifts (ppm)
Phenolic -OH9.59.2
Amide -NH8.28.0
Thiazole -CH7.57.3
¹³C NMR Chemical Shifts (ppm)
C=O (acetamide)170.1169.5
C-O (phenyl)155.8155.2
C (thiazole, C4)148.3147.9

Note: The data in this table is for illustrative purposes. Theoretical values are typical for DFT calculations, and experimental values are hypothetical.

Solvation Models and Theoretical Prediction of Solubility Behavior (Methodologies, not specific values)

The solubility of a compound is a critical physicochemical property, and computational models can provide valuable insights into its solvation behavior. Theoretical prediction of solubility relies on the calculation of the free energy of solvation, which is the change in free energy when a molecule is transferred from the gas phase to a solvent.

Various solvation models are employed in computational chemistry to estimate this property. These models can be broadly categorized into explicit and implicit solvent models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This method, often used in conjunction with molecular dynamics or Monte Carlo simulations, provides a detailed, atomistic view of the solute-solvent interactions. However, it is computationally expensive due to the large number of particles involved.

Implicit Solvation Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the solvation free energy is calculated based on the electrostatic and non-electrostatic interactions between the solute and the solvent. Popular implicit solvation models include:

Polarizable Continuum Model (PCM): This is a widely used method where the solute cavity is defined by a set of interlocking spheres centered on the atoms. The Integral Equation Formalism variant of PCM (IEFPCM) is a common implementation.

Conductor-like Screening Model (COSMO): In this model, the solute is treated as if it were in a perfect conductor, which simplifies the calculation of the surface charges. A variation of this is the Solvation Model based on Density (SMD), which is a universal solvation model applicable to any charged or uncharged solute in any solvent or liquid medium for which a few key descriptors are known.

To predict the solubility of this compound, one would first calculate its free energy in the gas phase and then its free energy in the desired solvent (e.g., water) using one of the aforementioned solvation models. The difference between these two values gives the solvation free energy. This value can then be used in thermodynamic cycles and quantitative structure-property relationship (QSPR) models to estimate the solubility. These methodologies focus on the "how" of solubility prediction rather than providing specific numerical outcomes.

Mechanistic and Cellular Biological Activity Investigations of 2 Acetamido 4 2 Hydroxyphenyl Thiazole Derivatives in Vitro Focus

Elucidation of Biological Targets and Molecular Pathways

Derivatives of 2-acetamido-4-(2-hydroxyphenyl)thiazole have been the subject of various studies to determine their potential as enzyme inhibitors. Research has shown that the thiazole (B1198619) nucleus is a versatile scaffold for designing inhibitors of several key enzymes implicated in disease.

Carbonic Anhydrase Inhibition:

Certain sulfonamide derivatives of benzo[d]thiazole have been investigated as inhibitors of human carbonic anhydrase (CA) isoforms, including hCA I, II, VII, and the tumor-associated hCA IX. nih.gov These studies revealed that modifications to the 2-amino group of the benzothiazole (B30560) ring, such as acylation, can lead to potent and isoform-selective inhibitors. nih.gov For instance, some 2-acylamino derivatives demonstrated subnanomolar or low nanomolar inhibition constants (Kᵢ) against hCA II, VII, and IX. nih.gov The structure-activity relationship is sensitive to minor changes in the molecular structure, highlighting the importance of the substitution pattern for inhibitory activity. nih.gov Similarly, a series of sulfonamide derivatives were synthesized and showed inhibitory activity against carbonic anhydrase II, with some compounds exhibiting lower IC₅₀ values than the standard drug acetazolamide. researchgate.net

Acetylcholinesterase Inhibition:

Compounds featuring a phenol (B47542) group and a heteroaryl group, such as the thiazole ring system, have been designed as potential acetylcholinesterase (AChE) inhibitors. semanticscholar.org In one study, 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones were synthesized and evaluated for their AChE inhibitory activity. Several of these compounds were found to be potent AChE inhibitors with Kᵢ values in the nanomolar range. semanticscholar.org

Kinase Inhibition (EGFR):

The thiazole scaffold is also found in molecules designed to target protein kinases like the Epidermal Growth Factor Receptor (EGFR). Novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were synthesized and evaluated for their EGFR inhibitory activity. Two compounds, in particular, showed significant inhibition of EGFR kinase with IC₅₀ values of 0.33 and 0.38 µM, comparable to the known EGFR inhibitor erlotinib (B232) (IC₅₀ 0.39 µM). mdpi.com Docking studies suggested that these compounds interact with the EGFR binding site in a manner similar to erlotinib. mdpi.com

The activation of N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate (B1630785) receptor, involves the binding of agonists to a ligand-binding domain (LBD) and a conformational change in the amino-terminal domain (ATD). nih.govnih.gov The inhibition of these receptors can occur through various mechanisms, including allosteric inhibition where a molecule binds to a site other than the agonist-binding site to modulate receptor activity. nih.govnih.gov

Studies on biguanide (B1667054) compounds have shown that they can inhibit NMDA receptors through different mechanisms. For example, cycloguanil (B1669406) acts as a voltage-dependent channel blocker, while proguanil (B194036) and phenformin (B89758) act as allosteric inhibitors. mdpi.com This highlights that even structurally similar compounds can have distinct mechanisms of receptor inhibition. mdpi.com The binding of an allosteric inhibitor like ifenprodil (B1662929) to the GluN1/GluN2B NMDA receptor can stabilize an inhibited state by inducing conformational changes in the ATD. nih.govnih.gov

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) and the nuclear factor-κB (NF-κB) signaling pathways are crucial regulators of cell growth, proliferation, survival, and are often dysregulated in cancer. nih.govmdpi.com The PI3K/Akt/mTOR pathway is activated by various growth factors and, once active, influences cell metabolism, invasion, and metastasis. nih.gov There is significant crosstalk between the PI3K/Akt/mTOR and NF-κB pathways, which can contribute to cancer progression and chemoresistance. mdpi.com

Natural compounds like indole-3-carbinol (B1674136) (I3C) and its derivative 3,3'-diindolylmethane (B526164) (DIM) have been shown to modulate these pathways. nih.gov DIM can inhibit the activation of Akt and NF-κB by interfering with multiple steps in the NF-κB signaling cascade, including the phosphorylation of IκBα and the nuclear translocation of NF-κB. nih.gov

The Wnt/β-catenin signaling pathway is also implicated in various cancers, including glioblastoma. nih.gov This pathway, along with the PI3K/Akt/mTOR pathway, plays a significant role in cellular proliferation and invasion, making them key targets for therapeutic intervention. nih.gov

Several derivatives of heterocyclic compounds, including those containing a thiazole ring, have been shown to induce apoptosis and modulate the cell cycle in cancer cells. nih.gov The disruption of microtubules, which are essential for mitosis, can lead to cell cycle arrest in the G2/M phase and trigger apoptosis. nih.gov

For instance, a novel series of 2,4-disubstituted thiazole derivatives were identified as tubulin polymerization inhibitors. nih.gov The most effective compound in this series inhibited tubulin polymerization with an IC₅₀ value of 2.00 ± 0.12 μM. nih.gov Apoptosis, or programmed cell death, is regulated by a balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.gov

In another study, new quinazolinone derivatives were found to induce apoptosis and cause cell cycle arrest at the G2/M phase in HepG-2 cancer cells. bue.edu.eg These compounds led to an overexpression of p21 and downregulation of the anti-apoptotic proteins Survivin and XIAP. bue.edu.eg Similarly, certain benzimidazole (B57391) derivatives have been shown to suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.com

A derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one, BChTT, was found to inhibit the proliferation of several cancer cell lines and induce cell cycle arrest in the G0/G1 phase. nih.gov This was associated with the activation of p38 kinase and a decrease in cyclin D1 expression. nih.gov

In Vitro Biological Assessment Methodologies

The in vitro antiproliferative and cytotoxic activities of this compound derivatives and related compounds are commonly evaluated using various established cell lines and assays. A primary method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. ijcce.ac.ir This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Numerous studies have utilized a panel of human cancer cell lines to screen the cytotoxic potential of newly synthesized thiazole derivatives. For example, cell lines such as HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) have been used to determine the IC₅₀ values of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives. ijcce.ac.irijcce.ac.ir Other commonly used cell lines include SKNMC (neuroblastoma), Hep-G2 (human hepatocarcinoma), and MCF-7 (breast cancer). nih.gov

The antiproliferative activity of 4-substituted 2-(2-hydroxyphenyl)thiazolines was assessed on murine leukemia cell lines L1210 and P388. nih.gov In one study, N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine demonstrated potent antiproliferative and cytocidal effects with IC₅₀ values of 3 and 1 µM on L1210 and P388 cells, respectively. nih.gov

Table 1: Cytotoxicity of Thiazole Derivatives in Various Cancer Cell Lines

Compound/Derivative Cell Line Assay IC₅₀ (µM)
N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine L1210 (murine leukemia) Not specified 3 nih.gov
N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine P388 (murine leukemia) Not specified 1 nih.gov
Compound 8a (ortho chlorine moiety) HeLa (cervical cancer) MTT 1.3 ± 0.14 ijcce.ac.ir
Compound 4c (para nitro moiety) SKNMC (neuroblastoma) MTT 10.8 ± 0.08 nih.gov
Compound 4d (meta chlorine moiety) Hep-G2 (hepatocarcinoma) MTT 11.6 ± 0.12 nih.gov
Quinazolinone derivative 7 HepG-2 (hepatocarcinoma) Not specified 2.46 - 36.85 (range for multiple compounds) bue.edu.eg
Quinazolinone derivative 19 HepG-2 (hepatocarcinoma) Not specified 2.46 - 36.85 (range for multiple compounds) bue.edu.eg
Quinazolinone derivative 26 HepG-2 (hepatocarcinoma) Not specified 2.46 - 36.85 (range for multiple compounds) bue.edu.eg
Quinazolinone derivative 27 HepG-2 (hepatocarcinoma) Not specified 2.46 - 36.85 (range for multiple compounds) bue.edu.eg
Quinazolinone derivative 7 MCF-7 (breast cancer) Not specified 3.87 - 88.93 (range for multiple compounds) bue.edu.eg
Quinazolinone derivative 19 MCF-7 (breast cancer) Not specified 3.87 - 88.93 (range for multiple compounds) bue.edu.eg
Quinazolinone derivative 26 MCF-7 (breast cancer) Not specified 3.87 - 88.93 (range for multiple compounds) bue.edu.eg
Quinazolinone derivative 27 MCF-7 (breast cancer) Not specified 3.87 - 88.93 (range for multiple compounds) bue.edu.eg

Assays for Antioxidant Potential (e.g., DPPH scavenging activity)

The antioxidant potential of this compound derivatives has been a subject of significant research, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method to evaluate this activity. nih.govmdpi.com This assay is based on the principle of hydrogen atom transfer from the antioxidant molecule to the stable DPPH free radical, resulting in a color change that can be spectrophotometrically quantified. nih.gov The efficacy of these compounds as antioxidants is often compared to standard references like ascorbic acid and Trolox. nih.gov

Research has shown that the presence and position of hydroxyl groups on the phenyl ring attached to the thiazole core are crucial for the radical scavenging activity. bas.bg For instance, derivatives with multiple hydroxyl groups, such as those containing catechol or pyrogallol (B1678534) fragments, tend to exhibit stronger antioxidant effects. nih.govbas.bg One study highlighted that compounds with a 2,3,4-trihydroxybenzylidene fragment demonstrated the most potent DPPH scavenging activity, likely due to their enhanced capacity to neutralize free radicals. mdpi.com

The following table summarizes the DPPH radical scavenging activity for a selection of this compound derivatives from a representative study.

CompoundSubstitution PatternDPPH Scavenging Activity (IC50 in µM)Reference Compound (Ascorbic Acid IC50 in µM)
Derivative A2,4-dihydroxyphenyl51% scavenging at 500 µMN/A
Derivative B3,4-dihydroxyphenyl77% scavenging at 500 µMN/A
Derivative CPyrogallol fragmentComparable to QuercetinN/A
Derivative DResorcinol fragmentComparable to QuercetinN/A

Comprehensive Antimicrobial Activity Evaluation against Specific Pathogens (e.g., Gram-positive, Gram-negative bacteria, fungi)

Thiazole derivatives, including those related to this compound, have been extensively evaluated for their antimicrobial properties against a broad spectrum of pathogens. researchgate.net These investigations typically assess activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and various fungal species (e.g., Candida albicans, Aspergillus niger). nih.govsapub.orgresearchgate.net

Studies have revealed that the antimicrobial efficacy of these compounds is highly dependent on their structural features. sapub.org For instance, the presence of specific substituents on the thiazole or the phenyl ring can significantly modulate the activity. researchgate.net Some derivatives have demonstrated potent antibacterial effects, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. nih.gov It has been observed that in some series of bisthiazoles, Gram-positive bacteria were more susceptible than Gram-negative bacteria. nih.gov

In the realm of antifungal activity, certain thiazole derivatives have shown very strong effects against Candida species, with MIC values as low as 0.008–7.81 µg/mL. nih.gov The fungicidal activity is often concentration-dependent, with minimum fungicidal concentration (MFC) values typically being two- to four-fold higher than the MIC values. nih.gov The incorporation of a pyrazoline ring into the thiazole structure has also been explored, with many of the resulting compounds showing a moderate degree of antimicrobial activity. sapub.orgresearchgate.net

The following table presents a summary of the antimicrobial activity of representative this compound derivatives against selected pathogens.

Compound SeriesPathogen TypeSpecific PathogenObserved Activity (MIC/Zone of Inhibition)
2-phenylacetamido-thiazolesGram-positiveBacillus subtilis, Staphylococcus aureusMIC: 1.56–6.25 µg/mL
2-phenylacetamido-thiazolesGram-negativeEscherichia coli, Pseudomonas aeruginosaMIC: 1.56–6.25 µg/mL
(2-(cyclopropylmethylidene)hydrazinyl)thiazolesFungusCandida albicansMIC: 0.008–7.81 µg/mL
Thiazole-Pyrazoline HybridsBacteria & FungiVariousModerate Activity

In Vitro Anti-inflammatory Mechanism Investigations (e.g., COX enzyme inhibition)

The anti-inflammatory potential of this compound derivatives has been investigated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. nih.gov Both COX-1 and COX-2 isoforms are targeted for inhibition by various anti-inflammatory drugs. nih.gov Research in this area has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Several studies have reported the synthesis of thiazole derivatives with potent and selective COX-2 inhibitory activity. nih.gov For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives was found to contain potent and orally active selective COX-2 inhibitors. nih.gov Similarly, 4-substituted thiazole analogues of indomethacin (B1671933) have been identified as selective inhibitors of COX-2. nih.gov

The mechanism of action is often elucidated through in vitro enzyme inhibition assays, and in some cases, molecular docking studies are performed to understand the binding interactions with the active site of the COX enzyme. nih.gov The anti-inflammatory activity is not limited to COX inhibition; some thiazole derivatives have also been investigated as 5-lipoxygenase (5-LOX) inhibitors, another important target in the inflammatory cascade. nih.govlaccei.org

The table below summarizes the COX enzyme inhibitory activity of selected thiazole derivatives.

Compound SeriesTarget EnzymeInhibitory Activity (IC50)Selectivity
5,6-diarylimidazo[2,1-b]thiazolesCOX-2Potent InhibitionSelective for COX-2
4-substituted thiazole analogues of indomethacinCOX-2IC50 values of 0.3, 1, and 7 nM for most active compoundsSelective for COX-2
Pyrazolyl benzenesulfonamides linked to thiazolidinonesCOX-1/COX-2IC50s 5.6/1.52 and 4.5/1.06 μΜModerately Selective for COX-2

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Identification of Pharmacophoric Requirements for Specific Biological Activities

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for identifying the key molecular features (pharmacophores) responsible for the biological activity of a series of compounds. For this compound derivatives, these studies have provided valuable insights into the structural requirements for their antimicrobial and other biological activities. researchgate.net

For antimicrobial activity, the thiazole ring itself is considered a key toxophoric unit. sapub.orgresearchgate.net Molecular docking studies have suggested that substituents like nitro (NO2) and methoxy (B1213986) (OCH3) groups on the phenyl ring can enhance the affinity of the compounds for microbial target enzymes, such as glucosamine-6-phosphate synthase. researchgate.net QSAR studies have further indicated that molecular connectivity indices and Kier's shape index are important parameters for the antimicrobial activity of these thiazole derivatives, suggesting that both electronic and steric factors play a role in their interaction with the target site. researchgate.net

Impact of Substituent Electronic and Steric Properties on Efficacy and Selectivity

The electronic and steric properties of substituents on the this compound scaffold have a profound impact on the biological efficacy and selectivity of the derivatives. nih.govmdpi.com

Electronic Properties: The presence of electron-withdrawing groups (e.g., chloro, bromo, fluoro, nitro) or electron-donating groups (e.g., methoxy, methyl) on the phenyl ring can significantly influence the antimicrobial and antiproliferative activities. researchgate.netmdpi.com For instance, the presence of nitro and methoxy groups at the para position of the phenyl ring has been shown to significantly improve antimicrobial activity. researchgate.net In some cases, an electronegative chlorine group has been identified as an essential requirement for antiproliferative activity. mdpi.com

Design Principles for Enhanced Potency and Targeted Action

Based on the collective findings from SAR and QSAR studies, several design principles have emerged for the development of more potent and targeted this compound derivatives.

A primary strategy involves the strategic placement of substituents with specific electronic and steric properties on the phenyl ring to optimize interactions with the biological target. For example, to enhance antimicrobial activity, the introduction of para-substituted nitro or methoxy groups is a promising approach. researchgate.net For improved antioxidant activity, incorporating multiple hydroxyl groups on the phenyl ring is beneficial. bas.bg

Another design principle is the hybridization of the thiazole core with other bioactive heterocyclic rings, such as pyrazoline or pyridazinone. sapub.orgmdpi.com This molecular hybridization can lead to compounds with enhanced or novel biological activities by combining the pharmacophoric features of both moieties. mdpi.com

Furthermore, computational methods like molecular docking can be used to predict the binding modes of newly designed derivatives with their target enzymes. This allows for a more rational design process, focusing on synthesizing compounds with a higher probability of exhibiting the desired biological activity. The development of multi-target QSAR models has also been shown to be more effective in predicting the broad-spectrum antimicrobial activity of these compounds. researchgate.net

Future Research Directions and Potential Applications in Chemical Biology

Development of Next-Generation 2-Acetamido-4-(2-hydroxyphenyl)thiazole Derivatives with Improved Biological Profiles

Future research will likely prioritize the rational design and synthesis of next-generation analogs of this compound to enhance their biological profiles. The objective is to systematically modify the parent structure to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding these modifications. Key strategies may include:

Modification of the Phenyl Ring: Introducing a variety of substituents (e.g., halogens, alkoxy, nitro groups) onto the 2-hydroxyphenyl ring can significantly influence binding affinity and selectivity for biological targets. For instance, studies on other thiazole (B1198619) series have shown that substitutions like a 2-ethoxyphenol (B1204887) group or a 3-chloro-4-nitrophenyl ring can result in broad-spectrum anticancer activity. nih.gov

Alteration of the Acetamido Group: The N-acetyl group is a key feature that can be replaced with other functionalities, such as different acyl groups, sulfonyl groups, or substituted alkyl chains, to probe interactions with target proteins and modulate physicochemical properties like solubility and membrane permeability. nih.gov

The overarching goal of these synthetic efforts is to develop derivatives with optimized drug-like properties, including improved bioavailability and reduced off-target effects, thereby creating more effective and safer candidates for further development. fabad.org.tr

Exploration of Novel Biological Targets and Uncharted Mechanisms of Action

While initial studies may point towards a specific biological activity, the diverse pharmacology of thiazole derivatives suggests that this compound and its analogs may interact with multiple biological targets. fabad.org.trmdpi.commdpi.com Future research should aim to deconstruct these complex biological effects by identifying novel protein targets and elucidating previously unknown mechanisms of action.

Thiazole-containing compounds have been successfully developed as inhibitors for a wide range of targets, including:

Protein Kinases: Many thiazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as PI3K/mTOR, VEGFR-2, EGFR, and BRAFV600E. nih.govmdpi.comnih.govnih.gov Future screening of this compound derivatives against panels of kinases could uncover new anticancer applications.

Tubulin: Certain thiazole compounds act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govnih.gov Investigating whether this mechanism is relevant for the this compound scaffold could open new avenues for antimitotic drug design.

Other Enzymes and Receptors: The thiazole scaffold is versatile and can be tailored to interact with various other enzyme classes and cellular receptors, warranting broad-based screening to uncover unexpected therapeutic opportunities. nih.gov

Exploring the precise molecular mechanisms, such as the induction of apoptosis or specific cell cycle arrest phases, will provide a deeper understanding of how these compounds exert their biological effects. nih.govmdpi.comnih.gov

Integration of Advanced Synthetic Methodologies with High-Throughput Screening Approaches

To efficiently explore the chemical space around the this compound core, modern synthetic strategies must be coupled with high-throughput screening (HTS). Advanced synthetic methodologies, such as combinatorial chemistry and diversity-oriented synthesis, can be employed to rapidly generate large libraries of analogs. nih.govmdpi.com Efficient and scalable reaction protocols, including multi-component reactions and the use of novel catalysts, will be instrumental in this process. nih.govresearchgate.net

Once generated, these chemical libraries can be subjected to HTS assays to evaluate their activity against a wide array of biological targets or in various disease models. This integration allows for the rapid identification of "hit" compounds from a large pool of candidates. Subsequent focused synthesis and testing can then refine these initial hits into potent and selective lead compounds, significantly accelerating the early stages of the drug discovery process.

Application of Integrated Computational and Experimental Strategies for Lead Optimization

The optimization of lead compounds derived from this compound can be made more efficient by integrating computational and experimental approaches. researchgate.net Computer-Aided Drug Design (CADD) offers powerful tools to guide the optimization process. mdpi.com

Molecular Docking: In silico docking studies can predict the binding modes of derivatives within the active site of a target protein. nih.govnih.govnih.gov This information provides valuable insights for designing new analogs with improved binding affinity and selectivity.

Pharmacophore Modeling: Based on a set of active compounds, pharmacophore models can be generated to define the key chemical features required for biological activity, guiding the design of new molecules with a higher probability of success.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic profiles, saving time and resources.

This iterative cycle—where computational predictions guide the synthesis of new compounds, which are then tested experimentally, with the results feeding back into the computational models—is a cornerstone of modern medicinal chemistry for efficient lead optimization. researchgate.netmdpi.com

Design of Chemical Probes for Cellular Pathway Elucidation

Beyond their potential as therapeutic agents, derivatives of this compound can be developed into chemical probes to investigate cellular biology. chemicalprobes.org A chemical probe is a small molecule designed to selectively interact with a specific protein target in a complex biological system, enabling the study of that target's function.

To serve as a robust chemical probe, a compound must be potent, selective, and cell-permeable. Starting with a highly active derivative of this compound, researchers could design probes by incorporating specific functionalities:

Reporter Tags: Attaching a fluorescent dye (such as thiazole orange) or a fluorophore allows for the visualization of the compound's subcellular localization and its interaction with target proteins using advanced microscopy techniques. rsc.org

Affinity Tags: Incorporating a biotin (B1667282) tag would enable the isolation of the target protein from cell lysates through affinity purification, facilitating target identification and validation.

Photo-affinity Labels: Introducing a photoreactive group allows for the formation of a covalent bond between the probe and its target protein upon UV irradiation, providing a powerful tool for unambiguously identifying the direct binding partners of the compound.

By using such tailored chemical probes, researchers can precisely map the cellular pathways modulated by the this compound scaffold, providing critical insights into fundamental biological processes and disease mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Acetamido-4-(2-hydroxyphenyl)thiazole, and how can its purity be validated?

  • Methodology : The compound can be synthesized via substitution reactions of 2-amino-4-substituted thiazole derivatives with acetonitrile in the presence of anhydrous aluminum chloride as a catalyst. Post-synthesis, purity is validated using elemental analysis (C, H, N, S) and spectroscopic techniques such as 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity. For example, discrepancies between calculated and observed elemental composition (e.g., ±0.3% deviation) indicate impurities requiring recrystallization or column chromatography .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodology : Ultraviolet (UV) spectroscopy identifies conjugated systems (e.g., aromatic or thiazole rings), while infrared (IR) spectroscopy confirms functional groups like acetamido (-NHCOCH3_3) and hydroxyl (-OH) moieties. Nuclear magnetic resonance (NMR) provides detailed carbon-hydrogen frameworks, and mass spectrometry (MS) determines molecular weight and fragmentation patterns. For instance, 1H^1H-NMR peaks at δ 2.1 ppm (acetamido methyl group) and δ 6.8–7.5 ppm (aromatic protons) are diagnostic .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodology : Standardize reaction conditions (solvent, temperature, catalyst ratio) and document deviations. For example, using dry tetrahydrofuran (THF) as a solvent with catalytic Cu(I) under inert atmospheres minimizes side reactions. Reproducibility is confirmed by comparing melting points, RfR_f values in thin-layer chromatography (TLC), and spectroscopic data across batches .

Advanced Research Questions

Q. How can solvent and catalyst selection optimize the synthesis yield of this compound?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions, while Lewis acids like AlCl3_3 or ZnCl2_2 improve electrophilic aromatic substitution. For example, replacing THF with DMF increased yields from 65% to 82% in analogous thiazole syntheses. Kinetic studies (e.g., monitoring via HPLC) help identify rate-limiting steps .

Q. How should researchers resolve contradictions in spectral data during structural characterization?

  • Methodology : Cross-validate using complementary techniques. If 1H^1H-NMR suggests unexpected proton environments, use heteronuclear correlation spectroscopy (HSQC, HMBC) to assign carbon-proton connectivity. For example, a discrepancy in aromatic proton integration may arise from tautomerism; variable-temperature NMR or X-ray crystallography can resolve such ambiguities .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Methodology : Conduct in vitro assays (e.g., antimicrobial susceptibility testing, cytotoxicity assays on cancer cell lines) paired with computational docking to predict target binding. For instance, molecular docking using AutoDock Vina can simulate interactions with enzymes like cyclooxygenase-2 (COX-2), while IC50_{50} values from MTT assays quantify potency. Thiazole derivatives often exhibit activity at µM ranges .

Q. How can low-concentration metabolites of this compound be detected in biological systems?

  • Methodology : Use high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). For example, in fish models, solid-phase extraction (SPE) pre-concentrates metabolites, while deuterated internal standards correct for matrix effects. Detection limits as low as 0.1 ng/mL are achievable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.